molecular formula C7H11F2NO B13336742 8,8-Difluoro-5-oxa-2-azaspiro[3.5]nonane

8,8-Difluoro-5-oxa-2-azaspiro[3.5]nonane

Cat. No.: B13336742
M. Wt: 163.16 g/mol
InChI Key: VOUJVLUKRNPNRK-UHFFFAOYSA-N
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Description

8,8-Difluoro-5-oxa-2-azaspiro[35]nonane is a spiro compound characterized by its unique bicyclic structure, which includes a nitrogen and an oxygen atom within the ring system

Preparation Methods

The synthesis of 8,8-Difluoro-5-oxa-2-azaspiro[3.5]nonane typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction proceeds through a series of steps, including alkylation and heterocyclization, to form the spiro compound . Industrial production methods may involve optimizing these reaction conditions to increase yield and purity.

Chemical Reactions Analysis

8,8-Difluoro-5-oxa-2-azaspiro[3.5]nonane can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or hydrogen in the presence of a catalyst such as Raney nickel.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atoms, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

8,8-Difluoro-5-oxa-2-azaspiro[3.5]nonane has several scientific research applications:

Mechanism of Action

The mechanism of action of 8,8-Difluoro-5-oxa-2-azaspiro[3.5]nonane involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance its binding affinity and selectivity. The compound may modulate biological pathways by inhibiting or activating these targets, leading to its observed effects.

Comparison with Similar Compounds

8,8-Difluoro-5-oxa-2-azaspiro[3.5]nonane can be compared with other spiro compounds, such as:

  • 8-oxa-2-azaspiro[4.5]decane
  • 2,2-difluoro-5-oxa-8-azaspiro[3.5]nonane
  • 5-oxa-8-azaspiro[3.5]nonane

These compounds share similar structural features but differ in their specific ring sizes and substituents, which can influence their chemical reactivity and biological activity .

Properties

Molecular Formula

C7H11F2NO

Molecular Weight

163.16 g/mol

IUPAC Name

8,8-difluoro-5-oxa-2-azaspiro[3.5]nonane

InChI

InChI=1S/C7H11F2NO/c8-7(9)1-2-11-6(3-7)4-10-5-6/h10H,1-5H2

InChI Key

VOUJVLUKRNPNRK-UHFFFAOYSA-N

Canonical SMILES

C1COC2(CC1(F)F)CNC2

Origin of Product

United States

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